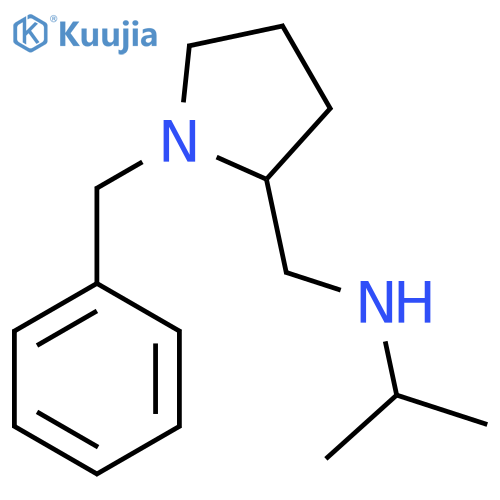Cas no 1353955-57-3 ((1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine)

1353955-57-3 structure
商品名:(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
CAS番号:1353955-57-3
MF:C15H24N2
メガワット:232.364463806152
CID:2154972
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine 化学的及び物理的性質
名前と識別子
-
- (1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
- N-((1-Benzylpyrrolidin-2-yl)methyl)propan-2-amine
- (S)-N-((1-Benzylpyrrolidin-2-yl)methyl)propan-2-amine
- AM92695
- (1-benzylpyrrolidin-2-ylmethyl)isopropylamine
-
- インチ: 1S/C15H24N2/c1-13(2)16-11-15-9-6-10-17(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3
- InChIKey: DOYPTDAMDJEVFG-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)CCCC1CNC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 209
- トポロジー分子極性表面積: 15.3
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 313.8±15.0 °C at 760 mmHg
- フラッシュポイント: 105.3±11.4 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM496799-1g |
N-((1-Benzylpyrrolidin-2-yl)methyl)propan-2-amine |
1353955-57-3 | 97% | 1g |
$882 | 2023-01-01 | |
| Fluorochem | 087747-1g |
1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine |
1353955-57-3 | 1g |
£755.00 | 2022-03-01 |
(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
1353955-57-3 ((1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
